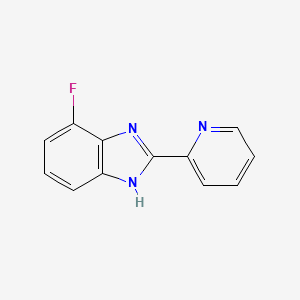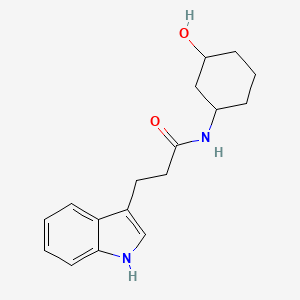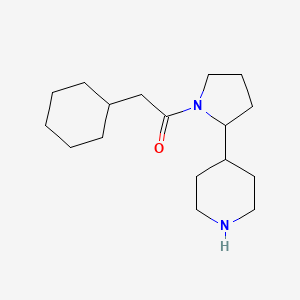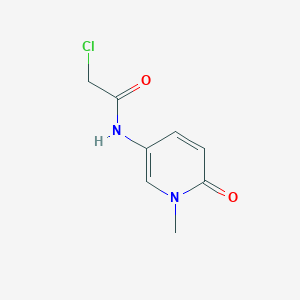![molecular formula C14H14ClN3O2 B7575938 Methyl 6-[1-(2-chlorophenyl)ethylamino]pyridazine-3-carboxylate](/img/structure/B7575938.png)
Methyl 6-[1-(2-chlorophenyl)ethylamino]pyridazine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-[1-(2-chlorophenyl)ethylamino]pyridazine-3-carboxylate, also known as MCP, is a chemical compound that has been extensively studied for its potential use in scientific research. MCP belongs to the class of pyridazine derivatives, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects.
Mécanisme D'action
The mechanism of action of Methyl 6-[1-(2-chlorophenyl)ethylamino]pyridazine-3-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and cancer progression. Methyl 6-[1-(2-chlorophenyl)ethylamino]pyridazine-3-carboxylate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which are known to play a role in inflammation and cancer. In addition, Methyl 6-[1-(2-chlorophenyl)ethylamino]pyridazine-3-carboxylate has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
Methyl 6-[1-(2-chlorophenyl)ethylamino]pyridazine-3-carboxylate has been found to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. Methyl 6-[1-(2-chlorophenyl)ethylamino]pyridazine-3-carboxylate has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, Methyl 6-[1-(2-chlorophenyl)ethylamino]pyridazine-3-carboxylate has been found to modulate immune responses by regulating the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 6-[1-(2-chlorophenyl)ethylamino]pyridazine-3-carboxylate has several advantages for lab experiments, including its high potency, low toxicity, and ease of synthesis. However, Methyl 6-[1-(2-chlorophenyl)ethylamino]pyridazine-3-carboxylate also has some limitations, including its poor solubility in water and its potential for off-target effects.
Orientations Futures
There are several future directions for research on Methyl 6-[1-(2-chlorophenyl)ethylamino]pyridazine-3-carboxylate, including the development of more potent and selective analogs, the investigation of its potential use in combination with other anti-cancer agents, and the exploration of its mechanism of action in more detail. In addition, further studies are needed to determine the safety and efficacy of Methyl 6-[1-(2-chlorophenyl)ethylamino]pyridazine-3-carboxylate in vivo, and to evaluate its potential for clinical use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of Methyl 6-[1-(2-chlorophenyl)ethylamino]pyridazine-3-carboxylate involves several steps, including the reaction of 2-chloroethylamine hydrochloride with 2-hydrazinopyridazine, followed by the reaction of the resulting product with methyl 3-oxobutanoate in the presence of triethylamine. The final product is obtained by acidification and recrystallization. The purity of Methyl 6-[1-(2-chlorophenyl)ethylamino]pyridazine-3-carboxylate can be determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
Methyl 6-[1-(2-chlorophenyl)ethylamino]pyridazine-3-carboxylate has been studied for its potential use in various scientific research fields, including medicinal chemistry, pharmacology, and toxicology. Methyl 6-[1-(2-chlorophenyl)ethylamino]pyridazine-3-carboxylate has been found to exhibit potent anti-inflammatory and anti-cancer activities in vitro and in vivo. In addition, Methyl 6-[1-(2-chlorophenyl)ethylamino]pyridazine-3-carboxylate has been shown to have antimicrobial effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
methyl 6-[1-(2-chlorophenyl)ethylamino]pyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c1-9(10-5-3-4-6-11(10)15)16-13-8-7-12(17-18-13)14(19)20-2/h3-9H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFJIQCVGLRVBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)NC2=NN=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-[1-(2-chlorophenyl)ethylamino]pyridazine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[[(5-Cyanopyridin-2-yl)-methylamino]methyl]benzoic acid](/img/structure/B7575895.png)

![N-[1-(3-acetamidophenyl)ethyl]-4-(methylamino)butanamide](/img/structure/B7575906.png)
![3-[[2-(2,4-Dichlorophenyl)acetyl]-methylamino]propanoic acid](/img/structure/B7575913.png)
![4-[[methyl-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]amino]methyl]benzoic acid](/img/structure/B7575919.png)
![3-[methyl-[2-(2-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid](/img/structure/B7575941.png)
![3-[Methyl-[4-(2-methylpropyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B7575948.png)
![2-[[2-(Ethoxymethyl)phenyl]methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7575955.png)
![3-[[1-(4-Bromophenyl)cyclopropanecarbonyl]-methylamino]propanoic acid](/img/structure/B7575962.png)
![3-[(2,5-Dichlorobenzoyl)-methylamino]propanoic acid](/img/structure/B7575974.png)

![3-[Methyl-(1-methylpyrrole-2-carbonyl)amino]propanoic acid](/img/structure/B7575977.png)